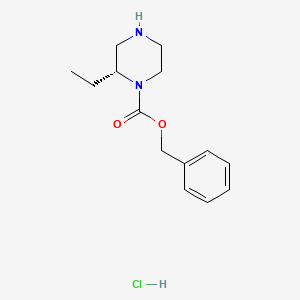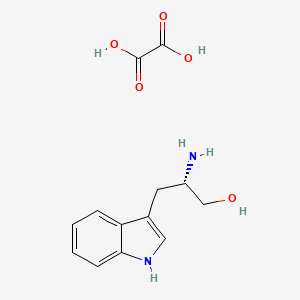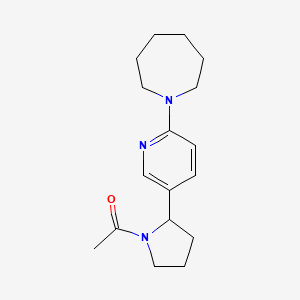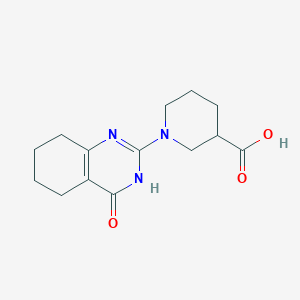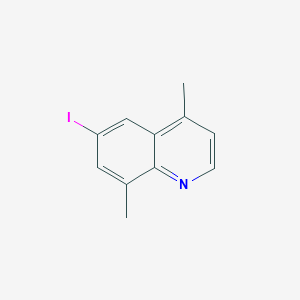
6-Iodo-4,8-dimethylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-4,8-dimethylquinoline is a heterocyclic aromatic compound with the molecular formula C₁₁H₁₀IN. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of iodine and methyl groups in its structure makes it a unique derivative of quinoline, potentially offering distinct chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-4,8-dimethylquinoline typically involves the iodination of 4,8-dimethylquinoline. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the quinoline ring using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under reflux conditions to ensure complete iodination .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions, higher yields, and reduced production costs. Catalysts and solvents used in industrial processes are often chosen to optimize the reaction efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Iodo-4,8-dimethylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction of the iodine substituent can be achieved using reducing agents such as sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, acetic acid, and reflux conditions.
Reduction: Sodium borohydride, ethanol, and room temperature.
Substitution: Sodium azide, dimethylformamide, and elevated temperatures.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: 4,8-Dimethylquinoline.
Substitution: Various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
6-Iodo-4,8-dimethylquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Iodo-4,8-dimethylquinoline is primarily based on its ability to interact with biological macromolecules. The iodine atom can form halogen bonds with proteins and nucleic acids, potentially disrupting their normal functions. This interaction can inhibit the growth of microorganisms and viruses, making it a promising candidate for antimicrobial and antiviral therapies .
Comparison with Similar Compounds
Similar Compounds
4,8-Dimethylquinoline: Lacks the iodine substituent, resulting in different chemical and biological properties.
6-Bromo-4,8-dimethylquinoline: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and biological activity.
6-Chloro-4,8-dimethylquinoline: Contains a chlorine atom, offering different electronic and steric effects compared to iodine
Uniqueness
6-Iodo-4,8-dimethylquinoline is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological interactions. The larger size and higher polarizability of iodine compared to other halogens can enhance its ability to form halogen bonds, potentially leading to stronger interactions with biological targets .
Properties
CAS No. |
261636-07-1 |
|---|---|
Molecular Formula |
C11H10IN |
Molecular Weight |
283.11 g/mol |
IUPAC Name |
6-iodo-4,8-dimethylquinoline |
InChI |
InChI=1S/C11H10IN/c1-7-3-4-13-11-8(2)5-9(12)6-10(7)11/h3-6H,1-2H3 |
InChI Key |
UACXZBJPKKZNJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=C(C2=NC=C1)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Isoquino[3,4-b]phenanthridine](/img/structure/B11844399.png)
![N-[2-(3,5-Dimethylphenyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B11844408.png)

![3-Pyridinecarboxylic acid, 6-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B11844413.png)
![6-(3-Fluorophenyl)-6,7-dihydro-[1,3]dioxolo[4,5-G]quinolin-8(5H)-one](/img/structure/B11844419.png)




![N-(4-Methoxyphenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11844448.png)
